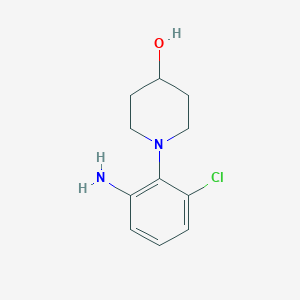

1-(2-Amino-6-chlorophenyl)piperidin-4-ol

描述

1-(2-Amino-6-chlorophenyl)piperidin-4-ol is a piperidine derivative characterized by a piperidin-4-ol core substituted with a 2-amino-6-chlorophenyl group. The amino and chloro substituents on the phenyl ring likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallization behavior .

属性

IUPAC Name |

1-(2-amino-6-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGVJUKYUDIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-6-chlorobenzaldehyde and piperidine.

Formation of Intermediate: The 2-amino-6-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.

Solvent Selection: Choosing appropriate solvents like ethanol or methanol to optimize the reaction conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

化学反应分析

Types of Reactions

1-(2-Amino-6-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidinone.

Reduction: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(2-Amino-6-chlorophenyl)piperidin-4-ol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting processes such as mood regulation and cognitive function.

相似化合物的比较

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structure: Differs in the substitution pattern (4-chlorophenyl vs. 2-amino-6-chlorophenyl).

- Applications : Intermediate for neuroleptics (e.g., haloperidol) and antidiarrheals (e.g., loperamide) .

- Crystallographic studies reveal a chair conformation in the piperidine ring, with hydrogen bonding involving the hydroxyl group and picrate anions .

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Structure: Shares the piperidin-4-ol core but includes bulky naphthalenyloxy and quinolinyl substituents.

- Activity : Potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and 5-HT2B receptors .

- Key Differences: The complex substituents enhance receptor specificity but may reduce bioavailability due to increased lipophilicity. Non-specific luminescence inhibition at ≥3 μM suggests off-target effects at higher concentrations .

PIPD1 (4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)

- Structure : Features a trifluoromethyl group and 2-methylbenzyl substitution.

- Activity: Inhibits MmpL3 in Mycobacterium tuberculosis (mechanism distinct from 1-(2-Amino-6-chlorophenyl)piperidin-4-ol) .

- No reported hydrogen-bonding donors (unlike the amino group in the target compound), which may alter target binding .

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

- Structure: Contains a fluorophenyl group with an aminomethyl substituent.

- Properties: Fluorine’s electronegativity and the aminomethyl group may enhance blood-brain barrier penetration compared to the target compound .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding: The amino group in this compound can act as both a donor and acceptor, facilitating interactions with biological targets or crystal lattice formation. In contrast, compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine rely solely on the hydroxyl group for hydrogen bonding .

- Crystal Packing: Piperidine derivatives often adopt chair conformations, as seen in 4-(4-chlorophenyl)-4-hydroxypiperidine, with puckering parameters (Q = 0.58 Å) indicative of stable packing arrangements . The target compound’s amino group may introduce additional hydrogen bonds, affecting solubility and melting points.

生物活性

1-(2-Amino-6-chlorophenyl)piperidin-4-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a chlorophenyl moiety. The presence of these functional groups is crucial for its interaction with biological targets. The compound's CAS number is 954271-33-1, and it is often used as an intermediate in the synthesis of more complex organic molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The compound's structure allows it to interact with specific enzymes involved in cancer progression. For example, studies have highlighted its potential to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer. This inhibition can lead to reduced tumor growth and proliferation .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. The IC50 values for various derivatives suggest strong enzyme inhibition, which is critical for therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the amino group. This interaction can modulate protein function, leading to various biological effects such as enzyme inhibition or receptor antagonism. Additionally, the chlorophenyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of piperidine derivatives, this compound was evaluated against multiple bacterial strains. Results indicated moderate to strong activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of piperidine derivatives revealed that this compound significantly inhibited CARM1 activity in vitro. This inhibition correlated with reduced cell viability in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition (AChE) |

|---|---|---|---|

| This compound | Moderate to Strong | Significant | Strong |

| N-(3-Amino-4-methylphenyl)acetamide | Moderate | Low | Moderate |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin} | Strong | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。